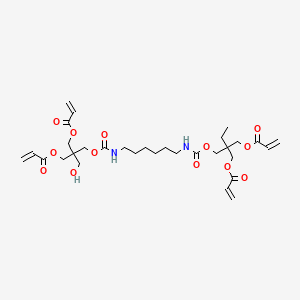
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is fused with an ethanothieno ring system, and an ethyl ester functional group. The benzoylamino substituent adds to its chemical diversity, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester involves multiple steps, typically starting with the construction of the thieno[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the benzoylamino group is usually carried out via amide bond formation, using reagents such as benzoyl chloride and an appropriate amine. The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The benzoylamino group may play a role in binding to specific enzymes or receptors, influencing biochemical pathways. The thieno[2,3-b]pyridine core can interact with nucleic acids or proteins, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester stands out due to its unique combination of functional groups and ring systems. Similar compounds include:
Thieno[2,3-b]pyridine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoylamino-substituted compounds: These compounds have the benzoylamino group but may lack the thieno[2,3-b]pyridine core, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
112290-19-4 |
|---|---|
Formule moléculaire |
C19H20N2O3S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
ethyl 4-benzamido-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C19H20N2O3S/c1-2-24-19(23)15-14-12-8-10-21(11-9-12)18(14)25-17(15)20-16(22)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,20,22) |
Clé InChI |
ANRJYVDCGZSESG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)




